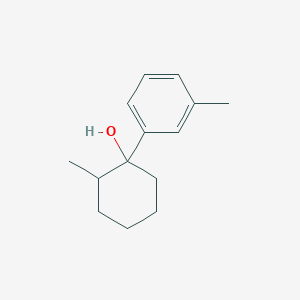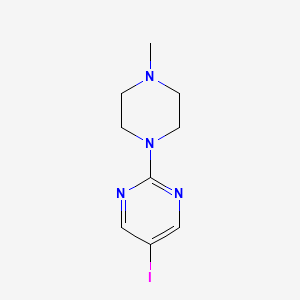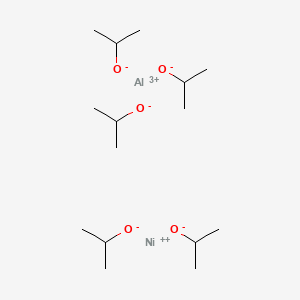
1-Propanol, 2-fluoro-, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2-fluoro-, 1-acetate is an organic compound with the molecular formula C5H9FO2 It is a derivative of propanol where a fluorine atom is substituted at the second carbon and an acetate group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2-fluoro-, 1-acetate can be synthesized through several methods. One common approach involves the reaction of 2-fluoropropanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2-fluoro-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 2-fluoropropanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2-fluoropropanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Propanol, 2-fluoro-, 1-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other fluorinated compounds.
Mechanism of Action
The mechanism by which 1-Propanol, 2-fluoro-, 1-acetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding affinity to enzymes and receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Fluoropropanol: Similar structure but lacks the acetate group.
1-Propanol, 2-chloro-, 1-acetate: Chlorine atom instead of fluorine.
1-Propanol, 2-bromo-, 1-acetate: Bromine atom instead of fluorine.
Uniqueness: 1-Propanol, 2-fluoro-, 1-acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The combination of the fluorine atom and acetate group makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
352-98-7 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2-fluoropropyl acetate |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3 |
InChI Key |
VTLLQHMQZGLKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)

![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)




![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)
